3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Synthetic Approaches and Chemical Frameworks
Synthetic methods for the compound and its derivatives have been explored extensively. A notable study outlines the synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, which showed significant hemostatic properties, indicating a potential for therapeutic applications in managing blood coagulation (Limanskii et al., 2009). Additionally, innovative synthetic routes for 1,2-dihydroisoquinoline frameworks using environmentally friendly methods have been documented, highlighting the compound's versatility and potential in green chemistry (Asao et al., 2006).
Chemical Transformations and Derivatives
The flexibility of the compound's structure allows for the creation of various derivatives with potential pharmacological applications. For instance, a study elaborated on the synthesis of dihydroisoquinoline-naphthyridinone frameworks, providing insights into novel chemical transformations and potential applications in drug development (Shuvalov & Fisyuk, 2022). Furthermore, the exploration of 1,2-dihydroisoquinolines as intermediates in the synthesis of therapeutic agents, such as anti-HIV and anticancer agents, signifies the compound's importance in medicinal chemistry (Snieckus & da Frota, 2020).
Biological Applications and Activities
Antimicrobial and Antifungal Activities
Several studies have identified derivatives of the compound exhibiting antimicrobial and antifungal activities. For instance, compounds synthesized from reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines showed marked activity against Candida albicans, highlighting their potential as antifungal agents (Surikova et al., 2010). This paves the way for further exploration of these compounds in developing new antifungal therapies.
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
The compound's derivatives also exhibit diverse biological activities. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess psychotropic, anti-inflammatory, and selective cytotoxic effects, indicating their potential in treating various medical conditions (Zablotskaya et al., 2013).
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGXKVQFUBMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427960 | |
Record name | 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
CAS RN |
5596-87-2 | |
Record name | 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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